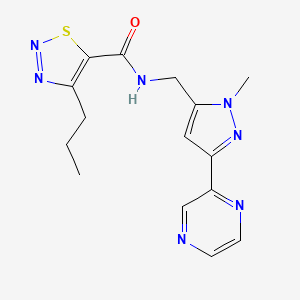
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N7OS and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a variety of ways, leading to different biological activities .
Result of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that this compound may have similar effects .
生物活性
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has attracted significant attention due to its diverse biological activities. This article examines its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its broad spectrum of biological activities. Its structure can be represented as follows:
This molecular formula suggests the presence of multiple functional groups that contribute to its biological activity. The thiadiazole moiety is particularly notable for its antimicrobial , anti-inflammatory , and anticancer properties .
Anticancer Activity
Research indicates that compounds with a thiadiazole scaffold exhibit significant anticancer effects. For instance, studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation in various cancer lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound has been reported to have an IC50 value lower than that of standard chemotherapeutic agents like cisplatin, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. In vitro studies have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. For example, it showed significant inhibition rates against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been shown to reduce inflammatory markers in cell lines and animal models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for treating conditions characterized by chronic inflammation .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It could interact with cellular receptors that modulate inflammatory responses or tumor growth.
- Signal Transduction Pathways : The compound might affect various signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapy .
- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound outperformed traditional antibiotics in inhibiting bacterial growth, showcasing its potential as a new antimicrobial agent .
特性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-3-4-11-14(24-21-19-11)15(23)18-8-10-7-12(20-22(10)2)13-9-16-5-6-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRRTCQMWLAVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













